Tetraethylene glycol monomethyl ether

Catalog No.
S536144
CAS No.
23783-42-8
M.F
C9H20O5
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylene glycol monomethyl ether

CAS Number

23783-42-8

Product Name

Tetraethylene glycol monomethyl ether

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol

Molecular Formula

C9H20O5

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C9H20O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h10H,2-9H2,1H3

InChI Key

ZNYRFEPBTVGZDN-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in water: miscible

Synonyms

m-PEG4-alcohol

Canonical SMILES

COCCOCCOCCOCCO

The exact mass of the compound 2,5,8,11-Tetraoxatridecan-13-ol is 208.1311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345692. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tetraethylene glycol monomethyl ether (TEGMME, mPEG4-OH) is a discrete, monodisperse polyethylene glycol building block and high-boiling solvent characterized by an exact molecular weight of 208.25 g/mol . Featuring a hydrophilic PEG4 chain terminated by one methoxy and one reactive hydroxyl group, it is highly miscible in both water and organic solvents . In procurement contexts, TEGMME serves a dual role: it is a critical structural linker in bioconjugation (such as PROTACs and ADCs) providing an exact ~1.4 nm spatial separation, and it functions as a low-volatility, high-temperature solvent or electrolyte base in advanced industrial formulations .

Procurement substitution with polydisperse mPEG mixtures (e.g., mPEG-200 or mPEG-350) or shorter-chain analogs like triethylene glycol monomethyl ether (TriEGME) fundamentally alters material performance. Replacing TEGMME with polydisperse mPEGs introduces a statistical distribution of chain lengths, which causes batch-to-batch pharmacokinetic variability and heterogeneous drug-to-antibody ratios (DAR) in bioconjugation . Conversely, substituting TEGMME with TriEGME reduces the spacer length from ~14 Å to ~11 Å, potentially causing steric hindrance in ternary complex formation for PROTACs, while simultaneously lowering the boiling point by over 30 °C, which increases evaporative losses in high-temperature solvent applications.

Absolute Molecular Weight Precision for Bioconjugation Reproducibility

Unlike polymeric mPEG mixtures that exhibit a Poisson distribution of chain lengths, TEGMME (mPEG4-OH) is a discrete molecule with a polydispersity index of 1.0 . This exact mass (208.25 g/mol) guarantees a uniform spatial separation of approximately 1.4 nm (14 Å), based on the ~3.5 Å length per ethylene glycol monomer[1]. In PROTAC and ADC synthesis, replacing polydisperse mPEGs with discrete PEG4 eliminates heterogeneous drug-to-antibody ratios (DAR) and batch-to-batch pharmacokinetic variability .

Evidence DimensionPolydispersity and Linker Length
Target Compound DataPDI = 1.0, exact spacer length ~1.4 nm (14 Å), MW = 208.25 g/mol
Comparator Or BaselinePolydisperse mPEG (e.g., mPEG-200/350) with variable chain lengths and PDI > 1.0
Quantified Difference100% monodisperse vs. statistical mixture of lengths
ConditionsBioconjugation and PROTAC linker synthesis

Ensures regulatory compliance and reproducible pharmacokinetic profiles by eliminating linker-length heterogeneity in therapeutic conjugates.

Superior High-Temperature Stability for Solvent and Electrolyte Applications

For industrial solvent applications and advanced electrolytes, TEGMME provides a higher thermal threshold than its shorter analog, triethylene glycol monomethyl ether (TriEGME). TEGMME exhibits a boiling point range of 280-350 °C at atmospheric pressure, compared to 249 °C for TriEGME . This elevated boiling point correlates with lower vapor pressure at operating temperatures, reducing evaporative losses in high-heat processes .

Evidence DimensionBoiling Point / Thermal Stability
Target Compound Data280-350 °C (at 760 mmHg)
Comparator Or BaselineTriethylene glycol monomethyl ether (TriEGME) at 249 °C
Quantified Difference>30 °C higher boiling point threshold
ConditionsStandard atmospheric pressure (760 mmHg)

Enables procurement for high-temperature synthesis and low-volatility industrial formulations where shorter glycols would evaporate or degrade.

Enhanced Hydrophilicity and Aqueous Interaction

Thermodynamic and spectroscopic studies of aqueous alkoxyethanol solutions demonstrate that TEGMME possesses stronger molecular interactions with water than shorter-chain analogs [1]. The addition of the fourth ethylene glycol unit increases the excess molar volume and viscosity deviations when mixed with water, compared to TriEGME and diethylene glycol monomethyl ether [1]. This increased hydrophilicity translates to enhanced solubilizing capacity for highly hydrophobic active pharmaceutical ingredients (APIs) and payloads [1].

Evidence DimensionAqueous molecular interaction (hydrophilicity)
Target Compound DataStronger water interaction (higher excess molar volume/viscosity deviation)
Comparator Or BaselineTriethylene glycol monomethyl ether (TriEGME)
Quantified DifferenceIncreased hydration capacity due to the 4th repeating EG unit
ConditionsAqueous binary mixtures at 293.15–333.15 K

Provides superior formulation compatibility and prevents aggregation of hydrophobic payloads in aqueous media.

Improved Safety Margin and Lower Acute Toxicity

TEGMME demonstrates a more favorable acute toxicity profile compared to shorter glycol ethers, simplifying occupational handling. TEGMME exhibits an oral LD50 in rats exceeding 15,000 mg/kg, whereas TriEGME has an oral LD50 of approximately 10,500 to 11,865 mg/kg [1]. Furthermore, TriEGME carries warnings for defatting the skin and causing dryness or cracking upon repeated exposure, whereas TEGMME is not classified as a significant skin irritant[1].

Evidence DimensionAcute Oral Toxicity (LD50, Rat)
Target Compound Data> 15,000 mg/kg
Comparator Or BaselineTriethylene glycol monomethyl ether (10,500 - 11,865 mg/kg)
Quantified Difference~30-40% higher LD50 threshold (lower toxicity)
ConditionsIn vivo mammalian toxicity assays

Reduces occupational hazard risks and simplifies handling protocols during large-scale procurement and manufacturing.

PROTAC and Targeted Protein Degradation Synthesis

Utilized as a discrete ~1.4 nm linker to connect E3 ligase ligands with target protein binders, ensuring exact spatial separation without the pharmacokinetic unpredictability of polydisperse mPEG mixtures .

Antibody-Drug Conjugate (ADC) Development

Employed as a precise hydrophilic spacer to conjugate hydrophobic payloads to antibodies, improving aqueous solubility, preventing payload aggregation, and ensuring a uniform Drug-to-Antibody Ratio (DAR) during scale-up .

High-Temperature Reaction Solvents

Selected for organic synthesis and chemical manufacturing requiring a polar solvent that resists evaporation at temperatures exceeding 250 °C, outperforming shorter glycol ethers .

Advanced Electrolytes and Hydraulic Fluids

Procured for heavy-duty hydraulic fluids and specialized battery electrolytes where a high boiling point, low volatility, and specific viscosity profiles are required over TriEGME .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Clear colorless liquid; [Acros Organics MSDS]
COLOURLESS-TO-PALE-YELLOW LIQUID.

XLogP3

-1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

208.13107373 Da

Monoisotopic Mass

208.13107373 Da

Boiling Point

280-350Â °C

Flash Point

161Â °C c.c.

Heavy Atom Count

14

Vapor Density

Relative vapor density (air = 1): 7.2 (calculated)

Density

1.06 g/cm³
Relative density of the vapour/air-mixture at 20Â °C (air = 1): 1.00

LogP

-0.6

Appearance

Solid powder

Melting Point

-39Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 163 of 167 companies (only ~ 2.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Vapor pressure, Pa at 20Â °C:

Other CAS

23783-42-8

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Transportation Equipment Manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
3,6,9,12-Tetraoxatridecan-1-ol: ACTIVE

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

Explore Compound Types